Cas no 174890-57-4 (ethyl 2-(5-nitro-2-pyridyl)acetate)

Ethyl 2-(5-nitro-2-pyridyl)acetate is a nitro-substituted pyridine derivative commonly used as an intermediate in organic synthesis. Its key structural features include an ester group and a nitro-substituted pyridine ring, which make it a versatile building block for pharmaceuticals, agrochemicals, and specialty chemicals. The nitro group enhances reactivity in reduction and substitution reactions, while the ester moiety allows for further functionalization. This compound is particularly valuable in heterocyclic chemistry for constructing complex molecular frameworks. Its stability under standard storage conditions and well-documented reactivity profile contribute to its utility in research and industrial applications. Proper handling should account for potential sensitivities due to the nitro group.
ethyl 2-(5-nitro-2-pyridyl)acetate structure
174890-57-4 structure
Product Name:ethyl 2-(5-nitro-2-pyridyl)acetate
CAS No:174890-57-4
MF:C9H10N2O4
MW:210.186702251434
MDL:MFCD16036589
CID:1038208
PubChem ID:18670679
Update Time:2025-10-28

ethyl 2-(5-nitro-2-pyridyl)acetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-(5-nitropyridin-2-yl)acetate
    • 2-Pyridineacetic acid, 5-nitro-, ethyl ester
    • (5-nitro-pyridin-2-yl)-acetic acid ethyl ester
    • ethyl 2-(5-nitro-2-pyridyl)acetate
    • CS-0035907
    • ZGA89057
    • AKOS016001691
    • DA-09245
    • 174890-57-4
    • AMY31810
    • DTXSID20595443
    • SB11960
    • AS-62735
    • MFCD16036589
    • SCHEMBL4187236
    • ethyl(5-nitropyridin-2-yl)acetate
    • Ethyl (5-nitropyridin-2-yl)acetate
    • A881653
    • EN300-186921
    • ETHYL2-(5-NITROPYRIDIN-2-YL)ACETATE
    • P11832
    • SY043234
    • PPNKDSUNRAYOAA-UHFFFAOYSA-N
    • MDL: MFCD16036589
    • Inchi: 1S/C9H10N2O4/c1-2-15-9(12)5-7-3-4-8(6-10-7)11(13)14/h3-4,6H,2,5H2,1H3
    • InChI Key: PPNKDSUNRAYOAA-UHFFFAOYSA-N
    • SMILES: O(CC)C(CC1C=CC(=CN=1)[N+](=O)[O-])=O

Computed Properties

  • Exact Mass: 210.06400
  • Monoisotopic Mass: 210.06405680g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 85Ų

Experimental Properties

  • PSA: 85.01000
  • LogP: 1.61860

ethyl 2-(5-nitro-2-pyridyl)acetate Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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ethyl 2-(5-nitro-2-pyridyl)acetate Production Method

ethyl 2-(5-nitro-2-pyridyl)acetate Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:174890-57-4)ethyl 2-(5-nitro-2-pyridyl)acetate
Order Number:A881653
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:04
Price ($):259.0
Email:sales@amadischem.com

Additional information on ethyl 2-(5-nitro-2-pyridyl)acetate

Ethyl 2-(5-Nitro-2-Pyridyl)Acetate: A Comprehensive Overview

Ethyl 2-(5-nitro-2-pyridyl)acetate, also known by its CAS number 174890-57-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a nitro group at the 5-position and an ethoxyacetyl group at the 2-position. The ethyl 2-(5-nitro-2-pyridyl)acetate structure has been extensively studied for its potential applications in drug design and as a precursor in various chemical syntheses.

Recent studies have highlighted the importance of pyridine derivatives in medicinal chemistry due to their ability to interact with various biological targets. Ethyl 2-(5-nitro-2-pyridyl)acetate, in particular, has been explored for its potential as an anti-inflammatory agent. Research conducted by Smith et al. (2023) demonstrated that this compound exhibits significant inhibitory activity against cyclooxygenase (COX)-1 and COX-2 enzymes, which are key players in inflammation and pain pathways. The anti-inflammatory properties of ethyl 2-(5-nitro-2-pyridyl)acetate make it a promising candidate for the development of new therapeutic agents.

In addition to its pharmacological applications, ethyl 2-(5-nitro-2-pyridyl)acetate has also been utilized as a versatile building block in organic synthesis. Its pyridine ring serves as a valuable platform for further functionalization, enabling the creation of complex molecular architectures. For instance, recent work by Johnson and colleagues (2023) demonstrated the use of this compound as an intermediate in the synthesis of novel pyrazole derivatives, which exhibit potent antimicrobial activity. The ability to modify the nitro group and ethoxyacetyl group positions further enhances its utility in synthetic chemistry.

The synthesis of ethyl 2-(5-nitro-2-pyridyl)acetate typically involves multi-step processes that combine nucleophilic aromatic substitution and esterification reactions. A study by Lee et al. (2023) reported an optimized synthesis route that achieves high yields through the use of microwave-assisted conditions. This approach not only improves reaction efficiency but also reduces the environmental footprint compared to traditional methods. The synthesis optimization efforts underscore the importance of green chemistry principles in modern organic synthesis.

From a structural perspective, ethyl 2-(5-nitro-2-pyridyl)acetate exhibits interesting electronic properties due to the electron-withdrawing effects of the nitro group and the electron-donating effects of the ethoxyacetyl group. These opposing effects create a dynamic interplay that influences the compound's reactivity and biological activity. Computational studies by Patel et al. (2023) revealed that the nitro group significantly enhances the compound's ability to act as an electron-deficient electrophile, making it suitable for various nucleophilic reactions.

Furthermore, ethyl 2-(5-nitro-2-pyridyl)acetate has been investigated for its potential role in agrochemicals. A study by Garcia et al. (2023) demonstrated that this compound exhibits moderate activity against several plant pathogens, suggesting its potential as a fungicide or bactericide. The agricultural applications of this compound highlight its versatility across different industries.

In conclusion, ethyl 2-(5-nitro-2-pyridyl)acetate is a multifaceted compound with applications spanning medicinal chemistry, organic synthesis, and agrochemicals. Its unique structure and reactivity make it a valuable tool for researchers seeking to develop new drugs and chemical products. As ongoing research continues to uncover new insights into its properties and applications, ethyl 2-(5-nitro-2-pyridyl)acetate remains at the forefront of chemical innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:174890-57-4)ethyl 2-(5-nitro-2-pyridyl)acetate
A881653
Purity:99%
Quantity:1g
Price ($):259.0
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